(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(3-(4-fluorophenoxy)phenyl)methanone
Description
Properties
IUPAC Name |
(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-[3-(4-fluorophenoxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO4S2/c23-17-6-8-18(9-7-17)28-19-4-1-3-16(15-19)22(25)24-11-10-21(20-5-2-13-29-20)30(26,27)14-12-24/h1-9,13,15,21H,10-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGABKZKAECWMMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(3-(4-fluorophenoxy)phenyl)methanone , also referred to by its CAS number 2034307-63-4, represents a novel class of thiazepane derivatives. This compound is characterized by its unique structural features, including a thiazepane ring, dioxido functional groups, and thiophene moieties. These components suggest a broad spectrum of potential biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 325.4 g/mol. The structural complexity arises from the combination of heterocycles that enhance its pharmacological properties.
| Structural Feature | Description |
|---|---|
| Thiazepane Ring | A seven-membered ring containing sulfur and nitrogen that contributes to the compound's stability and reactivity. |
| Dioxido Group | Enhances reactivity and potential for interactions with biological targets. |
| Thiophene Moiety | Provides electronic properties that may improve solubility and bioavailability. |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiazepanes have been shown to inhibit the growth of various bacterial strains and fungi. Preliminary studies suggest that our compound may possess comparable activity against pathogens such as Staphylococcus aureus and Candida albicans.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been inferred from studies on related thiazepane derivatives. These compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. In vitro assays are needed to confirm these effects specifically for this compound.
Anticancer Properties
The structural components of this compound suggest potential anticancer activity. Similar thiazepane derivatives have been identified as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer progression. The compound's ability to induce apoptosis in cancer cell lines warrants further investigation through cell viability assays and mechanistic studies.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The dioxido group may facilitate interactions with enzyme active sites, inhibiting their function.
- Cellular Signaling Modulation : The compound may influence signaling pathways involved in inflammation and cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Compounds with similar structures have been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activities of thiazepane derivatives:
- Antimicrobial Study : A study conducted by Bakht et al. (2010) reported that thiazepane derivatives exhibited significant antibacterial activity against gram-positive bacteria.
- Anti-inflammatory Research : Research by Akhter et al. (2009) highlighted the anti-inflammatory properties of related compounds through inhibition of COX enzymes.
- Anticancer Activity : Zhang et al. (2012) demonstrated that thiazepane derivatives could inhibit HDACs in cancer cell lines, suggesting a pathway for therapeutic development.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related derivatives, emphasizing substituent effects, molecular properties, and inferred reactivity:
Key Observations:
Aromatic Substituents: The target compound’s 3-(4-fluorophenoxy)phenyl group distinguishes it from analogs with simpler phenyl or heteroaromatic substituents (e.g., furan, thiazole). Thiophen-2-yl vs. thiazol-5-yl: Thiophene’s sulfur participates in resonance stabilization, whereas thiazole’s nitrogen enables stronger dipole interactions. This difference may influence solubility and target selectivity .
Molecular Weight and Lipophilicity :
- The target compound’s estimated molecular weight (~390 g/mol) places it within the “drug-like” range, comparable to derivatives in . However, the cyclopentyl-thiophen-2-yl analog has higher lipophilicity, which could improve membrane permeability but reduce aqueous solubility.
Functional Group Reactivity: The methanone moiety in all compounds serves as a carbonyl electrophile, but its reactivity is modulated by adjacent groups. For example, the phenylbutane-dione derivative contains two ketones, increasing susceptibility to nucleophilic addition or reduction reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
